

Introduction: A Profile of a Versatile Synthetic Intermediate

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Compound of Interest

Compound Name: 4-Acetyl-N-methylaniline

Cat. No.: B103969

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4-Acetyl-N-methylaniline, also known by synonyms such as 4-N-Methylaminoacetophenone, is a chemical compound with the CAS Number 17687-47-7.^{[1][2][3][4]} This molecule is a cornerstone intermediate in various synthetic pathways, valued for its unique structural features that impart useful reactivity.^[1] It is an aniline derivative characterized by a methylamino group (-NHCH₃) and an acetyl group (-COCH₃) at the para position of the benzene ring. This substitution pattern makes it a crucial building block in the synthesis of dyes, pigments, and pharmaceuticals.^{[1][5]} Its role extends to the development of analgesics, anti-inflammatory medications, specialty polymers, and even cosmetic formulations where it can enhance stability and skin absorption.^[1] This guide provides an in-depth examination of its physical and chemical properties, analytical characterization protocols, and core applications for professionals in research and drug development.

Physicochemical Characteristics

The utility of **4-Acetyl-N-methylaniline** in a laboratory or industrial setting is fundamentally governed by its physical and chemical properties. The compound typically presents as a pale yellow to brown solid powder.^{[1][6]} A comprehensive summary of its key identifiers and properties is provided below, compiled from authoritative chemical suppliers and databases.

Table 1: Core Physicochemical Properties of **4-Acetyl-N-methylaniline**

Property	Value	Source(s)
CAS Number	17687-47-7	[1][2][3][4][7]
Molecular Formula	C ₉ H ₁₁ NO	[1][2][3][4]
Molecular Weight	149.19 g/mol	[1][2][3][4]
Appearance	Pale yellow or brown to white solid powder	[1][6]
Melting Point	103-110 °C	[1][3][8]
Purity (Typical)	≥96-98% (by HPLC)	[1][2][4]
IUPAC Name	1-[4-(methylamino)phenyl]ethanone	[3]
InChI Key	GDBAYICEBDZUNM-UHFFFAOYSA-N	[2][3]
SMILES	CNc1ccc(cc1)C(C)=O	[2][3]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of **4-Acetyl-N-methylaniline** stems from the interplay of its three key structural components: the aromatic ring, the secondary amine, and the ketone.

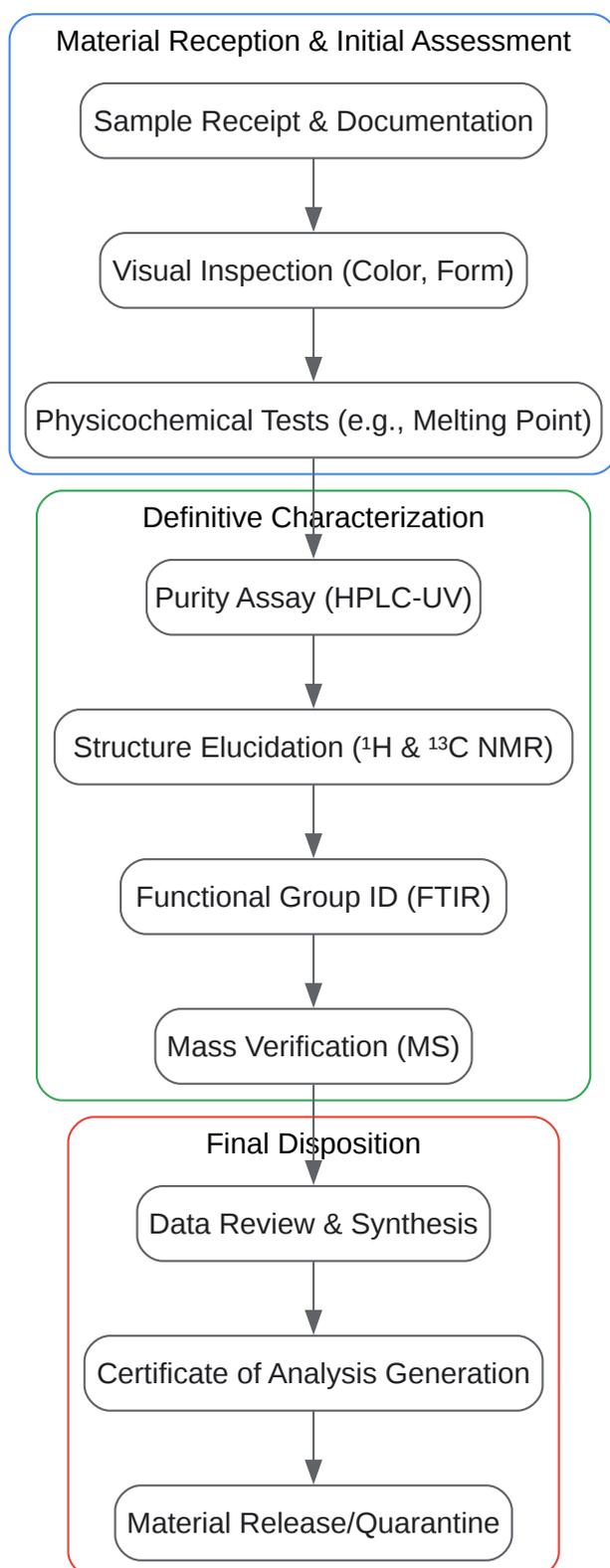
- **The Aromatic System:** The secondary amine (-NHCH₃) is a potent activating group, donating electron density into the benzene ring. This significantly enhances the ring's nucleophilicity, making it highly susceptible to electrophilic aromatic substitution reactions at the positions ortho to the amine.
- **The N-Methylamino Group:** This functional group is the primary site of reactivity for applications in dye synthesis. It can be readily diazotized and used in coupling reactions, which are fundamental processes in the creation of azo dyes.[5] This reactivity is crucial for producing a wide spectrum of vibrant and light-fast colors.[5]
- **The Acetyl Group:** As a moderately deactivating, meta-directing group, the acetyl function provides a secondary point for synthetic modification. Its ketone carbonyl can undergo a

variety of reactions, such as reduction to an alcohol or conversion to an oxime, further expanding the range of possible derivatives.

This dual functionality makes the molecule an invaluable intermediate. For instance, in pharmaceutical synthesis, the aniline core is a common scaffold, and the acetyl and methylamino groups offer handles for building more complex molecular architectures.[1]

Analytical and Characterization Protocols

Rigorous characterization is essential to confirm the identity, purity, and stability of **4-Acetyl-N-methylaniline** before its use in sensitive applications like drug development. A typical analytical workflow is designed to provide orthogonal data, ensuring a comprehensive and trustworthy assessment of the material.



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Caption: Standard analytical workflow for the characterization of a chemical intermediate.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Rationale: HPLC with UV detection is the standard method for assessing the purity of aromatic compounds. The C18 stationary phase provides excellent separation based on hydrophobicity, while the aromatic nature of **4-Acetyl-N-methylaniline** allows for sensitive detection using a UV detector.
- Methodology:
 - System: A standard HPLC system equipped with a UV-Vis detector.
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
 - Mobile Phase A: Water with 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Gradient: Begin at 20% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 254 nm.
 - Sample Preparation: Accurately weigh ~1 mg of **4-Acetyl-N-methylaniline** and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution.
 - Injection Volume: 10 μ L.
 - Analysis: The purity is calculated based on the area percent of the principal peak relative to the total area of all observed peaks. A purity of $\geq 97\%$ is commonly reported.

Protocol 2: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Rationale: ^1H and ^{13}C NMR are definitive techniques for confirming molecular structure. The chemical shifts, splitting patterns, and integration of the signals provide a unique fingerprint

of the compound.

- Expected ^1H NMR Signals (in CDCl_3):
 - ~7.8 ppm (d, 2H): Two aromatic protons ortho to the acetyl group.
 - ~6.6 ppm (d, 2H): Two aromatic protons ortho to the N-methylamino group.
 - ~4.0 ppm (br s, 1H): One proton of the secondary amine (N-H).
 - ~2.9 ppm (s, 3H): Three protons of the N-methyl group.
 - ~2.5 ppm (s, 3H): Three protons of the acetyl methyl group.
- Expected ^{13}C NMR Signals (in CDCl_3):
 - ~196 ppm: Carbonyl carbon of the acetyl group.
 - ~152 ppm: Aromatic carbon attached to the nitrogen.
 - ~131, 128, 112 ppm: Remaining aromatic carbons.
 - ~30 ppm: N-methyl carbon.
 - ~26 ppm: Acetyl methyl carbon.
 - Note: Actual chemical shifts for related N-methylaniline compounds have been reported and serve as a reference.[\[9\]](#)

Safety, Handling, and Storage

Proper handling of **4-Acetyl-N-methylaniline** is critical to ensure laboratory safety. The compound is a combustible solid and may cause skin sensitization or an allergic reaction upon contact.[\[10\]](#) Inhalation of the dust should be avoided.[\[11\]](#)

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.[\[10\]](#)[\[11\]](#) If dust generation is likely, a dust mask (e.g., N95) is recommended.[\[10\]](#)

- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid creating dust. Use spark-proof tools and prevent electrostatic discharge.[12]
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][11] It should be stored away from strong oxidizing agents.[13] Recommended storage is at room temperature.[1]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

4-Acetyl-N-methylaniline is a highly valuable and versatile chemical intermediate with a well-defined property profile. Its unique combination of an activated aromatic ring and reactive functional groups makes it indispensable in the synthesis of a wide range of commercial products, from vibrant dyes to essential pharmaceuticals.[1][5] For researchers and developers, a thorough understanding of its physicochemical properties, reactivity, and analytical characterization is paramount for its effective and safe utilization in advancing chemical and biomedical innovation.

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